molecular formula C17H16N4O2S B601861 Lesinurad Impurity 2 CAS No. 1158970-37-6

Lesinurad Impurity 2

カタログ番号: B601861
CAS番号: 1158970-37-6
分子量: 340.41
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lesinurad Impurity 2, also known as this compound, is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.41. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化学分析

Biochemical Properties

Lesinurad Impurity 2 interacts with several enzymes and proteins in the body. It has been observed to significantly decrease serum levels of uric acid, blood urea nitrogen, and xanthine oxidase activity . These interactions suggest that this compound plays a role in purine metabolism, which is crucial for the regulation of uric acid levels .

Cellular Effects

This compound has been found to influence various cellular processes. It can reverse alterations in renal mURAT-1 and mOAT-1 expressions, as well as alterations in the immunoreactivity of Bcl2 . These effects suggest that this compound can influence cell signaling pathways and gene expression, thereby affecting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been observed to decrease the expression of Gda and PNP, which are involved in purine metabolism . This suggests that this compound may act as an inhibitor of these enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, this compound has been found to result in a significant decrease in serum levels of uric acid, blood urea nitrogen, and xanthine oxidase activity in hyperuricemic mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the administration of this compound resulted in a significant decrease in serum levels of uric acid, blood urea nitrogen, and xanthine oxidase activity in hyperuricemic mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase, which is involved in purine metabolism . This interaction can affect metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters such as mURAT-1 and mOAT-1, which are involved in the transport of uric acid .

生物活性

Lesinurad, a selective uric acid reabsorption inhibitor, primarily targets the URAT1 transporter in the kidneys to enhance uric acid excretion. However, its impurity, known as Lesinurad Impurity 2, has garnered interest for its potential biological activity and implications in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and clinical relevance.

This compound is structurally related to lesinurad and may share similar mechanisms of action. The primary pharmacological activity of lesinurad involves:

  • Inhibition of URAT1 : Lesinurad inhibits the human uric acid transporter 1 (hURAT1) with an IC50 of approximately 7.3 μM, which is critical for the reabsorption of uric acid in the renal proximal tubules .
  • Inhibition of OAT4 : Additionally, lesinurad inhibits organic anion transporter 4 (OAT4), another transporter involved in uric acid reabsorption, with an IC50 of 3.7 μM .

These actions lead to increased urinary excretion of uric acid and reduced serum uric acid (sUA) levels, which is particularly beneficial for patients with gout.

Pharmacodynamics

The pharmacodynamic profile of lesinurad indicates significant reductions in sUA levels when used alone or in combination with allopurinol. In clinical trials:

  • Efficacy : Lesinurad achieved mean percent reductions from baseline sUA levels of 16%, 22%, and 30% at doses of 200 mg, 400 mg, and 600 mg respectively, compared to a 3% increase with placebo .
  • Safety : The most common treatment-emergent adverse events included gout flares and headaches, with no serious adverse events reported .

Case Studies

A notable case study involved a phase II clinical trial assessing the efficacy and tolerability of lesinurad in combination with allopurinol in patients with inadequate response to allopurinol alone. The study included:

  • Participants : 227 patients were randomized to receive either lesinurad or placebo alongside their existing allopurinol regimen.
  • Outcomes : Significant reductions in sUA were observed across all doses of lesinurad compared to placebo, confirming its role as an effective adjunct therapy for hyperuricemia .

Comparative Analysis

The following table summarizes the biological activities and pharmacological properties of lesinurad and its impurity:

PropertyLesinuradThis compound
Primary TargetURAT1Similar mechanism likely
IC50 against URAT17.3 μMNot explicitly defined
IC50 against OAT43.7 μMNot explicitly defined
Clinical EfficacySignificant reduction in sUAUnknown
Common Adverse EffectsGout flares, headacheUnknown

科学的研究の応用

Pharmacological Mechanism

Lesinurad functions by inhibiting two key transporters in the kidney: URAT1 (Urate Transporter 1) and OAT4 (Organic Anion Transporter 4). This inhibition leads to increased renal excretion of uric acid and decreased serum uric acid levels, making it effective in managing gout. The impurity, Lesinurad Impurity 2, may exhibit similar properties or impact the efficacy and safety profile of the primary compound.

Key Mechanisms of Action

  • URAT1 Inhibition : Lesinurad has an IC50 value of approximately 7.3 µM for inhibiting URAT1, which is responsible for the majority of uric acid reabsorption in the renal tubules .
  • OAT4 Inhibition : The IC50 for OAT4 inhibition is about 3.7 µM, suggesting a significant role in enhancing uric acid clearance from the body .

Clinical Applications

Lesinurad has been studied extensively in clinical trials, particularly in combination with xanthine oxidase inhibitors like allopurinol and febuxostat. The presence of impurities such as this compound could influence both efficacy and safety profiles in these settings.

Clinical Trial Findings

  • Efficacy : In phase III clinical trials (CLEAR 1 and CLEAR 2), lesinurad demonstrated significant reductions in serum uric acid levels when combined with allopurinol compared to allopurinol alone. The proportion of patients achieving target serum uric acid levels (<6 mg/dL) was significantly higher in the lesinurad group .
  • Safety : The incidence of treatment-emergent adverse events was comparable between lesinurad and placebo groups, indicating a favorable safety profile. Common adverse events included gout flares and headache .

Potential Effects

  • Efficacy Modulation : Impurities can alter the pharmacokinetics and pharmacodynamics of the primary compound. For instance, if this compound possesses similar inhibitory effects on URAT1 or OAT4, it may enhance or diminish the overall therapeutic effect.
  • Safety Concerns : The presence of impurities can lead to unexpected side effects or alter the incidence rate of adverse events. Rigorous testing is necessary to evaluate these potential risks.

Data Table: Summary of Clinical Findings

Study TypeCombination TreatmentPrimary Endpoint AchievedAdverse Events
Phase III CLEAR 1Lesinurad + AllopurinolYes (<6 mg/dL)Gout flares, headache
Phase III CLEAR 2Lesinurad + FebuxostatYes (<5 mg/dL at 12 months)Similar adverse events

特性

IUPAC Name

2-[[5-amino-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H2,18,19)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJPEWHULFCRBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4SCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。